2,2-dimethyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}propanamide
Overview
Description
2,2-dimethyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}propanamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}propanamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2,2-dimethyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}propanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(4-pyrimidinylthio)ethyl)propanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(4-methylphenyl)thio)ethyl)propanamide
Uniqueness
What sets 2,2-dimethyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}propanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl3N5OS/c1-13-8-6-7-9-17(13)30-29-15-10-11-16(14(2)12-15)26-20(32)28-18(22(23,24)25)27-19(31)21(3,4)5/h6-12,18H,1-5H3,(H,27,31)(H2,26,28,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUXLBWEYUSIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038613 | |
Record name | Propanamide, 2,2-dimethyl-N-[2,2,2-trichloro-1-[[[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]thioxomethyl]amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321686-57-1 | |
Record name | Propanamide, 2,2-dimethyl-N-[2,2,2-trichloro-1-[[[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]thioxomethyl]amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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